N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

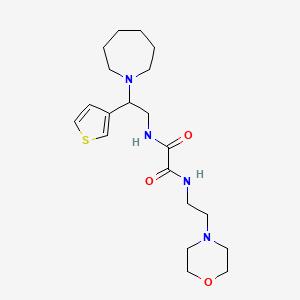

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The molecule features:

- Azepane ring: A seven-membered saturated nitrogen-containing heterocycle.

- Thiophene-3-yl group: A sulfur-containing aromatic heterocycle.

- Morpholinoethyl substituent: A morpholine-linked ethyl chain.

This compound belongs to a class of oxalamides known for diverse pharmacological activities, including antimicrobial, antiviral, and flavor-enhancing properties.

Properties

IUPAC Name |

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O3S/c25-19(21-6-9-23-10-12-27-13-11-23)20(26)22-15-18(17-5-14-28-16-17)24-7-3-1-2-4-8-24/h5,14,16,18H,1-4,6-13,15H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYQRSQKHNJQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the azepane derivative: Starting with a suitable azepane precursor, functionalization can be achieved through reactions such as alkylation or acylation.

Introduction of the thiophene ring: This can be done via cross-coupling reactions like Suzuki or Stille coupling, where a thiophene derivative is coupled with the azepane intermediate.

Incorporation of the morpholine moiety: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.

Formation of the oxalamide linkage: The final step could involve the reaction of the intermediate with oxalyl chloride or a similar reagent to form the oxalamide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The azepane and morpholine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxalamide group would yield corresponding amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in drug discovery.

Medicine: Possible applications in the development of pharmaceuticals due to its unique structural features.

Industry: Use in the production of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Flavor-Enhancing Oxalamides

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Key Features: Substituted with a 2,4-dimethoxybenzyl group and a pyridinylethyl chain. Approved globally as a flavoring agent (FEMA 4233, Savorymyx® UM33) to replace monosodium glutamate (MSG) .

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability .

- Safety: NOEL (No Observed Effect Level) of 100 mg/kg body weight/day in 90-day rodent studies .

Comparison :

Antimicrobial Oxalamides

GMC Series (e.g., GMC-1 to GMC-5)

Comparison :

- Its morpholinoethyl chain may improve solubility compared to halogenated GMC derivatives .

Antiviral Oxalamides

BNM-III-170 (CAS not provided)

- Key Features: Contains a guanidinomethyl indenyl group and chloro-fluorophenyl substituent. Acts as a CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses .

- Pharmacology : Binds to viral gp120, blocking host cell entry.

Comparison :

- The target compound’s azepane and thiophene groups may offer alternative binding modes compared to BNM-III-170’s indenyl and halogenated aryl motifs. Morpholinoethyl chains are less polar than guanidinomethyl groups, affecting pharmacokinetics .

Other Structurally Analogous Compounds

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 946248-58-4)

- Key Features: Substituted with a trifluoromethylphenyl group instead of morpholinoethyl. Molecular weight: 439.5 g/mol .

N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS 869072-08-2)

Biological Activity

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O4S |

| Molecular Weight | 431.6 g/mol |

| CAS Number | 946356-29-2 |

The structure features an azepane ring and a thiophene moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Azepane Ring : Cyclization reactions are used to create the azepane structure from suitable precursors.

- Introduction of Thiophene Group : This can be achieved through palladium-catalyzed cross-coupling reactions.

- Formation of Oxalamide Linkage : The oxalamide moiety is formed by reacting an amine with oxalyl chloride under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The azepane and thiophene components contribute to the binding affinity and specificity towards these targets, potentially modulating their activity.

Potential Targets:

- Neurotransmitter Receptors : The compound may interact with receptors involved in neurotransmission, influencing neurological pathways.

- Enzymatic Activity : It may inhibit or activate specific enzymes, leading to therapeutic effects in various diseases.

Biological Activity

Recent studies indicate that this compound exhibits promising biological activities:

- Anticancer Properties : Preliminary research suggests that the compound may inhibit tumor cell proliferation in vitro.

- Neuroprotective Effects : It shows potential in protecting neuronal cells from oxidative stress.

- Anti-inflammatory Activity : The compound has been observed to reduce inflammation markers in cellular models.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Anticancer Activity

A study evaluated the effect of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Study 2: Neuroprotective Mechanism

Research focused on the neuroprotective effects of the compound demonstrated that it could significantly reduce neuronal apoptosis induced by oxidative stress in cultured neurons. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels.

Q & A

Q. What are the recommended synthetic routes for N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide?

Methodological Answer: The synthesis typically involves sequential amide bond formation. A plausible route includes:

Step 1: React 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine with ethyl oxalyl chloride under basic conditions (e.g., triethylamine in acetonitrile) to form the N1-oxalamide intermediate .

Step 2: Couple the intermediate with 2-morpholinoethylamine using a coupling agent like HATU or DCC, followed by purification via column chromatography or recrystallization .

Key Considerations:

- Protect reactive groups (e.g., morpholine nitrogen) if necessary.

- Monitor reaction progress using TLC or LC-MS.

Q. How can the structural identity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement to resolve stereochemistry and confirm bond lengths/angles .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer: Prioritize target-specific assays based on structural analogs (e.g., oxalamides with anti-inflammatory or anticancer activity ):

- In Vitro:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.

- Cell viability assays (e.g., MTT or Annexin V staining) in cancer cell lines .

- In Vivo:

- Pharmacokinetic studies in rodent models to assess bioavailability and half-life.

- Efficacy models (e.g., xenograft tumors) with dose-response analysis .

Data Interpretation:

- Compare IC50 values with known inhibitors (e.g., semagacestat for γ-secretase ).

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

-

Analog Synthesis: Vary substituents (e.g., replace azepane with piperidine or morpholine with piperazine) .

-

Activity Clustering:

Substituent Biological Activity Reference Thiophene-3-yl Enhanced electronic interaction Azepane Improved solubility Morpholinoethyl Target binding affinity -

Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like γ-secretase .

Q. How can conflicting data in crystallographic analysis be resolved?

Methodological Answer: Common challenges include poor crystal quality or twinning. Mitigation strategies:

Q. What methodologies are suitable for toxicological evaluation in preclinical studies?

Methodological Answer:

- Acute Toxicity: Conduct OECD 423 tests in rodents, monitoring organ histopathology .

- Genotoxicity: Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays .

- NOEL Determination: Use 90-day subchronic studies with dose escalation (e.g., 10–100 mg/kg/day) to establish safety margins .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

- Meta-Analysis: Compare data across studies (e.g., conflicting IC50 values) using standardized protocols (e.g., CLSI guidelines).

- Pharmacokinetic Reassessment: Measure compound stability in plasma or liver microsomes to identify metabolic inactivation .

- Target Validation: Use CRISPR knockout models to confirm on-target vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.